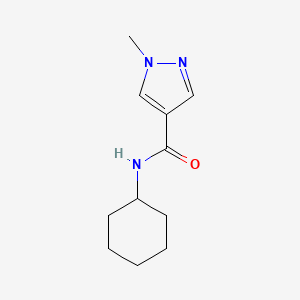
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, also known as DPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTM belongs to the class of synthetic compounds known as designer drugs, which are designed to mimic the effects of existing drugs while avoiding legal restrictions.
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. This means that (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone are not fully understood, but it is believed to have a similar profile of effects to other designer drugs, such as ecstasy and methamphetamine. These effects can include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome.
Advantages and Limitations for Lab Experiments
One advantage of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential as a tool for drug discovery and development. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been shown to have potential as a drug candidate for the treatment of various neurological disorders, and further research could lead to the development of new drugs based on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One limitation of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential for abuse and addiction. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a designer drug, and its effects on the central nervous system can lead to addiction and other negative outcomes.
Future Directions
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research could be done to develop new drugs based on the structure of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone that have improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the corresponding amide. Finally, the amide is reduced with lithium aluminum hydride to form (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone.
Scientific Research Applications
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. In pharmacology, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential as a tool for drug discovery and development.
properties
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(14-9(8)2)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMLLAOLAJNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)

![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)